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Compound of Interest

Compound Name: ASNO007

Cat. No.: B2575987

Both ASN007 and ulixertinib are orally bioavailable, small-molecule inhibitors that target the
final kinases in the MAPK cascade, ERK1 and ERK2.[1][2][3][4] By competitively binding to the
ATP pocket of ERK1/2, they prevent the phosphorylation of downstream substrates essential
for cell proliferation and survival.[2][3] This mechanism is critical as it offers a therapeutic
strategy to overcome resistance mechanisms that reactivate the pathway upstream of ERK.[3]

[5]
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Caption: Simplified MAPK signaling pathway showing the point of ERK1/2 inhibition by
ASNO007 and ulixertinib.

Preclinical Data Comparison

Preclinical studies have demonstrated the potency of both agents in BRAF-mutant contexts,
including in models of acquired resistance to BRAF/MEK inhibitors. ASN007 has been reported
to show superior efficacy compared to ulixertinib in certain BRAF and RAS mutant cell lines.[3]
Conversely, KINOMEscan profiling data suggests ulixertinib may have a more selective kinase
binding profile compared to ASN007 (ERAS-007).[6]

Parameter

ASNO007 (ERAS-007)

Ulixertinib (BVD-523)

Target

ERK1, ERK2

ERK1, ERK2

Binding Mechanism

Reversible, ATP-competitive[3]

Reversible, ATP-competitive[7]
[8]

Potency (IC50)

1-2 nM against ERK1/2[9]

<0.3 nM against ERK2[7][10]

Cellular Activity

Strong antiproliferative activity
in BRAF and RAS mutant
tumors[3][11]

Reduces pRSK levels (IC50:
140 nM) and inhibits cell
proliferation (IC50: 180 nM) in
A375 (BRAFV600E)

melanoma cells[10]

Activity in Resistant Models

Demonstrates strong efficacy
in BRAFV600E melanoma
models resistant to BRAF and
MEK inhibitors[3][9][11]

Inhibits tumor growth in human
xenograft models cross-
resistant to both BRAF and
MEK inhibitors[5]

Clinical Data Comparison

Both ASN007 and ulixertinib have been evaluated in Phase | clinical trials involving patients

with advanced solid tumors, including BRAF-mutant melanoma. Ulixertinib has progressed to

Phase Il studies.[12][13]
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Parameter

ASN007 (ERAS-007)

Ulixertinib (BVD-523)

Clinical Trial (Phase I)

NCT03415126[9]

NCT01781429[5]

Patient Population

Advanced solid tumors with
RAS, RAF, or MEK

mutations[9]

Advanced solid tumors with

MAPK pathway mutations[5]

Established Dose

MTD: 40mg once daily (QD)
and 250mg once weekly (QW)

[9]

RP2D: 600mg twice daily (BID)
[5]

Efficacy in BRAF-Mutant
Melanoma

Stable disease observed in a
patient with BRAF V600E
mutant thyroid cancer for 8+
months (QW dosing)[9]

4 partial responses (PR) out of
24 evaluable melanoma
patients with BRAF mutations
(17%).[14] 9 of 19 patients with
BRAF-mutant melanoma
previously treated with MAPK
inhibitors had either a PR or
stable disease[5][15]

Common Adverse Events

QD: Rash, nausea/vomiting,

diarrhea, fatigue, central

serous retinopathy (CSR). QW:

Rash, CSR, blurred vision,

nausea/vomiting, diarrhea[9]

Rash (acneiform,
maculopapular), diarrhea,

anemia, fatigue[14]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data.

Ulixertinib: Kinase and Cell-Based Assays[10] A generalized workflow for evaluating an ERK

inhibitor based on published methods for ulixertinib is outlined below.
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Biochemical Assay (e.g., Kinase Activity) | | Cell-Based Assay (e.g., Antiproliferation)
Prepare assay buffer with Culture BRAF-mutant cells
recombinant active ERK2 (e.g., A375 melanoma)

Dispense into 384-well plate Seed cells into 384-well plates
with serially diluted inhibitor and incubate overnight
Pre-incubate enzyme Treat with serially

and compound diluted inhibitor
Initiate reaction with Incubate for a set period
ATP and peptide substrate (e.g., 72 hours)
Measure substrate phosphorylation Assess cell viability
(e.g., via Mass Spectrometry) (e.g., via imaging analysis)

Click to download full resolution via product page

Caption: Generalized workflow for biochemical and cell-based inhibitor testing.

o ERK2 Kinase Assay (Ulixertinib): The inhibitory activity of ulixertinib was measured using a
RapidFire Mass Spectrometry assay. Recombinant, activated ERK2 protein (1.2 nM) was
incubated with varying concentrations of the inhibitor in a buffer containing 50 mM Tris (pH
7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% CHAPS. The reaction was
initiated by adding ATP and a peptide substrate (Erktide). After incubation, the levels of
phosphorylated and unphosphorylated substrate were measured to determine the 1C50.[10]

o Cell Proliferation Assay (Ulixertinib): A375 melanoma cells were cultured in DMEM with 10%
FBS and 1% L-Glutamine. Cells were seeded at 200 cells/well in 384-well plates. After
overnight incubation, cells were treated with ulixertinib for 72 hours. Antiproliferative activity
was assessed using Cellomics ArrayScan VTI imaging analysis to determine the 1C50.[10]
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ASNO0O07: Kinase and Cell-Based Assays[16]

o ERK1/2 Kinase Assay (ASN007): The enzymatic activity and inhibitory profile of ASN007
were determined using a homogeneous time-resolved fluorescence (HTRF)-based assay.
[16]

o Cell Proliferation Assays (ASN007): The antiproliferative effects of ASN007 were tested
across a wide panel of tumor cell lines. Cells were typically seeded and treated with
increasing concentrations of the drug for 72 hours before cell viability was measured using a
method such as the CellTiter-Glo luminescent cell viability assay.[3]

Summary

Both ASNO007 and ulixertinib are potent ERK1/2 inhibitors with demonstrated activity against
BRAF-mutant melanoma, including in models resistant to upstream MAPK pathway inhibitors.

o ASNO007 shows potent low-nanomolar inhibition of ERK1/2 and preclinical data suggests it
may have superior efficacy in certain BRAF/RAS mutant cell lines compared to other ERK
inhibitors.[3][9] Its clinical development has explored both daily and weekly dosing
schedules.[9]

« Ulixertinib also exhibits potent, sub-nanomolar inhibition of ERK2 and has a potentially more
selective kinase binding profile.[6][10] It has shown clinical activity in BRAF-mutant
melanoma patients, including those who have progressed on prior BRAF/MEK inhibitor
therapy.[5][14]

The choice between these agents in a research or clinical development context may depend on
specific factors such as the mutational background of the tumor, the desired dosing schedule
and tolerability profile, and the potential for combination therapies. Further head-to-head
clinical studies are necessary to definitively establish the comparative efficacy and safety of
ASNO007 and ulixertinib in patients with BRAF-mutant melanoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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